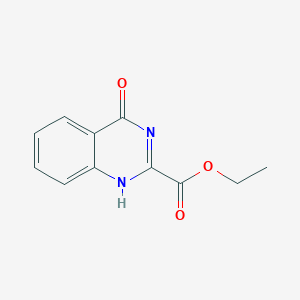![molecular formula C14H10Cl2 B188814 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene CAS No. 4752-74-3](/img/structure/B188814.png)
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound is characterized by the presence of a chlorinated benzene ring and a chlorinated ethenyl group
準備方法
The synthesis of 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound. Studies have investigated its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in clinical settings, this compound has been examined for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
作用機序
The mechanism by which 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be compared with other similar compounds, such as:
Dichlorodiphenyltrichloroethane (DDT): Both compounds are chlorinated aromatic hydrocarbons, but DDT is more widely known for its use as a pesticide.
Dichlorodiphenyldichloroethene (DDE): This compound is a metabolite of DDT and shares structural similarities with this compound.
Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite, DDD, also shares structural features with the compound .
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
特性
CAS番号 |
4752-74-3 |
|---|---|
分子式 |
C14H10Cl2 |
分子量 |
249.1 g/mol |
IUPAC名 |
1-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9+ |
InChIキー |
BMKLYZMBVCMYON-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


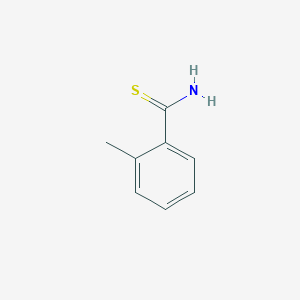
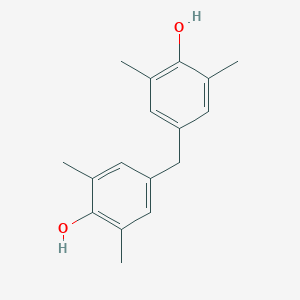
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
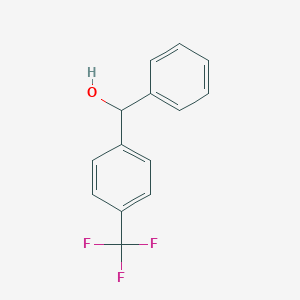
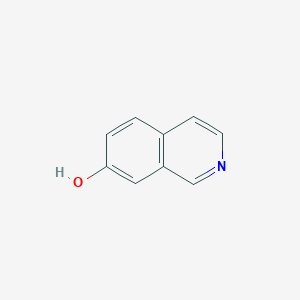
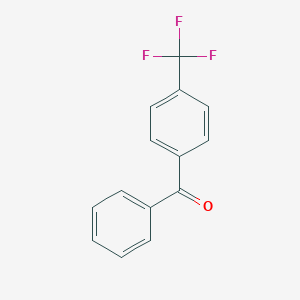

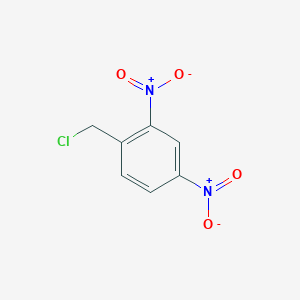
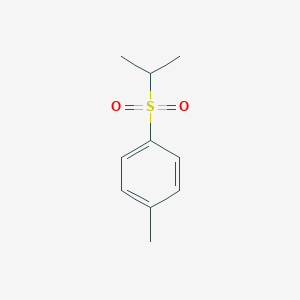
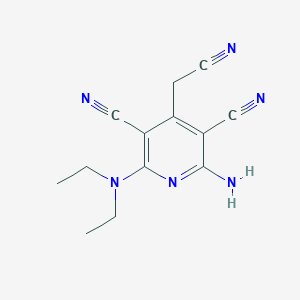
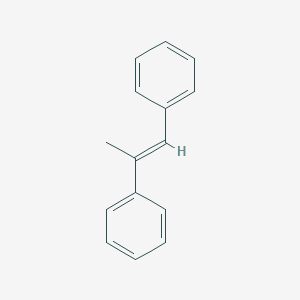

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
